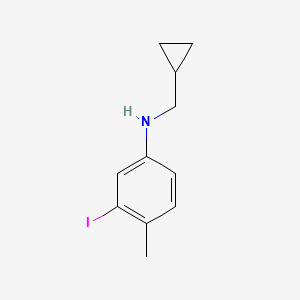
Calcium ditricosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium ditricosanoate is a chemical compound with the molecular formula C46H90CaO4 and a molecular weight of 747.28 g/mol . It is a calcium salt of tricosanoic acid, a long-chain fatty acid. This compound is primarily used in research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium ditricosanoate can be synthesized through the reaction of tricosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the tricosanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C23H47COOH+Ca(OH)2→(C23H47COO)2Ca+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the continuous addition of tricosanoic acid to a reactor containing calcium hydroxide or calcium carbonate. The mixture is heated and stirred to ensure complete reaction. The product is then purified through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Calcium ditricosanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where the tricosanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Calcium carbonate and other oxidized derivatives.
Reduction: Reduced forms of the compound, often with shorter carbon chains.
Substitution: New compounds with different functional groups replacing the tricosanoate group.
Aplicaciones Científicas De Investigación
Calcium ditricosanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of calcium ditricosanoate involves its interaction with cellular membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and ion transport. The compound’s effects are mediated through its binding to specific molecular targets, such as membrane proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Calcium stearate: Another calcium salt of a long-chain fatty acid, used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and pharmaceuticals.
Uniqueness
Calcium ditricosanoate is unique due to its longer carbon chain compared to other calcium fatty acid salts. This gives it distinct physical and chemical properties, such as higher melting points and different solubility characteristics, making it suitable for specific industrial and research applications.
Propiedades
Número CAS |
98978-62-2 |
|---|---|
Fórmula molecular |
C46H90CaO4 |
Peso molecular |
747.3 g/mol |
Nombre IUPAC |
calcium;tricosanoate |
InChI |
InChI=1S/2C23H46O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h2*2-22H2,1H3,(H,24,25);/q;;+2/p-2 |
Clave InChI |
VUNDOVHLQMWIBF-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Números CAS relacionados |
2433-96-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)


![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)



![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)





